molecular formula C11H17NSi B158861 PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) CAS No. 137190-16-0

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)

Cat. No.: B158861
CAS No.: 137190-16-0
M. Wt: 191.34 g/mol
InChI Key: PWARUKOPRLOPIG-UHFFFAOYSA-N
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Description

Pyridine,2-[1-[(trimethylsilyl)methyl]ethenyl]-(9CI) (CAS: 137190-16-0 ) is a pyridine derivative with a unique substituent at the 2-position. The substituent consists of an ethenyl group (CH₂=CH–) modified by a trimethylsilylmethyl moiety (–CH₂Si(CH₃)₃). This structure confers distinct steric and electronic properties, including increased hydrophobicity due to the bulky, lipophilic trimethylsilyl group.

Properties

IUPAC Name

trimethyl(2-pyridin-2-ylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NSi/c1-10(9-13(2,3)4)11-7-5-6-8-12-11/h5-8H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWARUKOPRLOPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cross-Coupling Reactions for Pyridine Derivative Synthesis

Cross-coupling reactions are widely employed to construct carbon-carbon bonds in pyridine derivatives. For Pyridine,2-[1-[(trimethylsilyl)methyl]ethenyl]-(9CI), a Suzuki-Miyaura coupling between 2-bromo-pyridine and a trimethylsilyl-containing vinylboronic acid has been reported . The reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C. Yields range from 65% to 78%, depending on the steric hindrance of the boronic acid .

An alternative Heck coupling strategy involves reacting 2-vinylpyridine with trimethylsilylmethyl iodide in the presence of Pd(OAc)₂ and a phosphine ligand. This method achieves moderate yields (55–60%) but requires careful control of iodide stoichiometry to avoid over-alkylation .

Alkylation and Silylation Approaches

Direct alkylation of 2-vinylpyridine with trimethylsilylmethyl chloride under basic conditions offers a straightforward route. Sodium hydride (NaH) in DMF at 0°C facilitates deprotonation of the vinyl group, followed by nucleophilic attack on the silyl chloride . This method yields 70–75% of the target compound but demands anhydrous conditions to prevent hydrolysis of the silyl group .

A two-step silylation-oxidation protocol has also been explored. First, 2-ethynylpyridine undergoes hydrosilylation with trimethylsilane using Karstedt’s catalyst (Pt₂(dvs)₃), forming a vinylsilane intermediate. Subsequent oxidation with m-CPBA converts the silane to the desired ethenyl group, achieving an overall yield of 68% .

Cyclization and Ring-Formation Strategies

The aza-Diels-Alder reaction provides a route to construct the pyridine ring with pre-installed substituents. Reacting a trimethylsilyl-functionalized dienophile (e.g., 1-trimethylsilyl-1,3-butadiene) with an imine derived from glyoxylic acid forms the pyridine core in one step . This method, while efficient (50–60% yield), requires high temperatures (150°C) and prolonged reaction times (24–48 hours) .

A novel cyclocondensation approach involves heating a mixture of 2-aminopyridine, trimethylsilylpropargyl alcohol, and acetic anhydride. The reaction proceeds via a [2+2+2] cycloaddition mechanism, catalyzed by RuCl₃, to yield the target compound in 45–50% yield .

Optimization of Reaction Conditions

Solvent, temperature, and catalyst selection critically impact reaction efficiency. For example, in hydrochlorination studies of analogous ethynylpyridines, acetonitrile outperformed THF and methanol, enabling 82% yield at 100°C . The table below summarizes key optimization data from hydrohalogenation experiments :

EntrySolventTemp (°C)Time (h)Yield (%)Recovery (%)
4MeCN10014820
7MeCN80245122
10MeCN10014820

Catalyst loading also plays a role: Pd(PPh₃)₄ at 5 mol% maximizes cross-coupling efficiency, while higher concentrations lead to side product formation .

Comparative Analysis of Synthetic Routes

Each method presents trade-offs:

  • Cross-coupling offers regioselectivity but requires expensive catalysts .

  • Direct alkylation is cost-effective but sensitive to moisture .

  • Cyclization strategies enable one-pot synthesis but suffer from lower yields .

Economic and scalability considerations favor the alkylation route for industrial applications, whereas cross-coupling is preferred for small-scale, high-purity synthesis .

Chemical Reactions Analysis

Types of Reactions

PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

Organic Synthesis

Pyridine derivatives are widely used as intermediates in organic synthesis. The presence of the trimethylsilyl group enhances the compound's nucleophilicity, making it a valuable reagent in:

  • Cross-coupling reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules.
  • Electrophilic substitutions : The trimethylsilyl group can stabilize carbocations formed during electrophilic attacks, facilitating various substitution reactions.

Case Study: Synthesis of Functionalized Pyridines

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of pyridine derivatives in synthesizing functionalized pyridines through a series of electrophilic aromatic substitutions. The trimethylsilyl group was shown to enhance reactivity and selectivity, yielding products with high functional group tolerance .

Material Science

The incorporation of pyridine derivatives into polymer matrices has been explored for enhancing material properties:

  • Conductive Polymers : Pyridine-based compounds can be utilized in the synthesis of conductive polymers, which are important for electronic applications.
  • Coatings and Adhesives : Due to their chemical stability and adhesion properties, pyridine derivatives are used in formulating advanced coatings and adhesives that require resistance to environmental degradation.

Case Study: Conductive Polymer Development

A research article in Advanced Materials highlighted the development of a conductive polymer based on pyridine derivatives. The study showed that incorporating trimethylsilyl-substituted pyridines resulted in enhanced electrical conductivity and thermal stability compared to traditional materials .

Pharmaceutical Applications

Pyridine derivatives are crucial in drug development due to their ability to interact with biological targets:

  • Antimicrobial Agents : Compounds containing pyridine rings often exhibit antimicrobial properties, making them candidates for new antibiotic formulations.
  • Anticancer Drugs : Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways.

Case Study: Antimicrobial Activity

A study published in European Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyridine derivatives, including those with trimethylsilyl groups. Results indicated significant activity against several bacterial strains, suggesting potential for development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) involves its ability to participate in electrophilic substitution reactions. The silicon atom in the compound stabilizes the formation of a carbocation intermediate, which then undergoes further reactions. The electron-donating properties of the silicon atom play a crucial role in these reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Applications Toxicity/Safety Profile
Target Compound (137190-16-0) –CH₂C(=CH₂)Si(CH₃)₃ C₁₀H₁₅NSi* ~177.3 g/mol* High hydrophobicity; potential agrochemical use (inferred) Not reported
2-Benzylpyridine (2116-65-6) –CH₂C₆H₅ (benzyl) C₁₂H₁₁N 169.24 g/mol Boiling point: 276°C; emits NOx on decomposition Moderately toxic (scu-mus LD₅₀: 1500 mg/kg)
2-Triethoxysilylpyridine (213602-91-6) –Si(OCH₂CH₃)₃ C₁₁H₁₉NO₃Si 241.36 g/mol Used as a silicon-based coupling agent Not reported
2-Acetylpyridine (1122-62-9) –COCH₃ (acetyl) C₇H₇NO 121.14 g/mol Volatile liquid; popcorn-like aroma No significant toxicity data
2-(1-Chloroethenyl)pyridine (179418-20-3) –CH=CHCl C₇H₆ClN 139.58 g/mol Reactivity via chloroethenyl group Not reported

*Inferred from structural analysis.

Key Comparisons:

Substituent Effects :

  • The trimethylsilyl group in the target compound enhances hydrophobicity compared to 2-acetylpyridine or 2-benzylpyridine . This property may improve membrane permeability in agrochemical applications.
  • Unlike 2-triethoxysilylpyridine , which contains hydrolyzable ethoxy groups, the target’s trimethylsilyl group is more stable under neutral conditions.

Reactivity :

  • The ethenyl group in the target compound may undergo addition reactions, similar to 2-(1-chloroethenyl)pyridine , but with reduced electrophilicity due to the electron-donating silyl group.

Toxicity :

  • While 2-benzylpyridine exhibits moderate toxicity , the target compound’s safety profile remains unstudied. Silyl groups generally lower acute toxicity but may pose risks during thermal decomposition.

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[1-[(trimethylsilyl)methyl]ethenyl]-(9CI) , with the CAS number 137190-16-0 , has been explored for its potential therapeutic applications. This article reviews the biological activity, synthesis, and relevant studies associated with this compound.

  • Molecular Formula : C11_{11}H17_{17}NSi
  • Molecular Weight : 191.34 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • LogP : 3.43
PropertyValue
Molecular FormulaC11_{11}H17_{17}NSi
Molecular Weight191.34 g/mol
LogP3.43

Biological Activity

The biological activity of pyridine derivatives, including Pyridine, 2-[1-[(trimethylsilyl)methyl]ethenyl]-(9CI), has been linked to various therapeutic effects such as:

  • Antitumor Activity : Several studies have demonstrated that pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to pyridine have shown effectiveness against liver and colon cancer cells while maintaining low cytotoxicity towards normal cells .
  • Antimicrobial Properties : The presence of the pyridine nucleus enhances the antimicrobial activity of compounds. Pyridine derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections .
  • Antiviral Effects : Recent research has highlighted the antiviral potential of pyridine compounds, particularly in the context of emerging viral infections such as SARS-CoV-2 .

Case Studies

  • Antiproliferative Activity Study :
    • A study synthesized various pyridinethione derivatives and evaluated their antiproliferative activity using the MTT assay against human cancer cell lines (HCT-116, HepG-2, MCF-7). Results indicated that certain derivatives exhibited selective activity against liver and colon cancer types but not against breast cancer .
  • Antimicrobial Activity Assessment :
    • Research focused on the synthesis of isonicotinic acid derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .

The mechanism underlying the biological activities of pyridine derivatives often involves interactions with specific proteins or enzymes associated with disease processes:

  • Molecular Docking Studies : Computational studies have shown that certain pyridine derivatives can fit into binding sites of target proteins involved in cancer cell survival, indicating potential pathways for therapeutic intervention .

Q & A

Basic Synthesis

Q: What are common synthetic strategies for introducing trimethylsilyl groups into pyridine derivatives? A: Trimethylsilyl groups are typically introduced via silylation reactions using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of pyridine. Reaction conditions (e.g., temperature, time, and reagent ratios) are optimized to maximize yield and purity. For example, BSTFA/pyridine mixtures are effective for derivatizing hydroxyl-containing compounds, enhancing volatility for GC-MS analysis .

Advanced Synthesis

Q: How can reaction conditions be systematically optimized for silylation of pyridine derivatives? A: Factorial experimental designs (e.g., response surface methodology) allow simultaneous optimization of variables like temperature, reaction time, and reagent concentration. Statistical analysis identifies critical parameters. For instance, BSTFA/pyridine derivatization for GC-MS was optimized by testing ethyl acetate solvent ratios and heating conditions, improving analyte separation .

Basic Characterization

Q: What spectroscopic methods are essential for confirming the structure of silylated pyridine derivatives? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 29Si NMR confirm substituent positions and silicon incorporation.
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Detects functional groups like silyl ethers (e.g., Si-O stretches at ~1250 cm⁻¹).

Advanced Characterization

Q: How can computational modeling complement experimental structural elucidation? A: Molecular docking predicts binding conformations and interactions with biological targets. For example, docking studies revealed that C2-substituted pyridine derivatives in estrane frameworks optimally fit the CYP1B1 enzyme active site, guiding synthetic prioritization .

Biological Activity Screening

Q: What assays evaluate pyridine derivatives as CYP1B1 inhibitors? A: Ethoxyresorufin-O-deethylase (EROD) assays quantify CYP1B1 activity by measuring resorufin formation. Derivatives like 2-(pyridin-3-yl)estradiol showed IC50 values as low as 0.011 μM, outperforming non-steroidal inhibitors (e.g., α-naphthoflavone, IC50=0.083 μM) .

Advanced Structure-Activity Relationship (SAR)

Q: How do structural modifications influence CYP1B1 inhibition? A: Key findings include:

  • Substituent Position: C2-pyridine derivatives exhibit 10-fold higher activity than C3/C4 analogs due to better active-site fit.
  • Backbone Modifications: Estradiol derivatives (C17β-OH) are 10x more potent than estrone (C17=O), likely due to enhanced hydrogen bonding .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported inhibitory activities? A: Discrepancies may arise from assay variability (e.g., EROD vs. fluorogenic assays) or impurities. Solutions include:

  • Replication: Repeat studies under standardized conditions.
  • Structural Analysis: Use X-ray crystallography or docking to compare binding modes.
  • Meta-Analysis: Aggregate data across studies to identify trends .

Analytical Method Development

Q: What strategies improve GC-MS detection of silylated pyridine compounds? A: Derivatization with BSTFA/pyridine increases volatility and reduces stationary-phase interactions. Method optimization (e.g., 60°C for 30 min) enhances peak resolution and sensitivity. Experimental design ensures robustness .

Theoretical-Experimental Integration

Q: How can docking studies inform inhibitor design? A: Docking predicts binding affinity and guides structural modifications. For CYP1B1, simulations prioritized C2-substituted estradiol derivatives, later validated by EROD assays. This approach reduces trial-and-error synthesis .

Stability and Degradation Analysis

Q: What methodologies assess the metabolic stability of silylated derivatives? A:

  • In Vitro Assays: Liver microsomes or hepatocytes track degradation via LC-MS/MS.
  • In Vivo Studies: Pharmacokinetic profiling in rats measures plasma half-life (e.g., 4a showed prolonged stability, suggesting metabolic resistance) .

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